15-Methylheptadecanoic acid

Physical Chemistry Lipidology Material Science

BCFA researchers face unreliable quantification from isomer contamination in sub-standard reference materials. 15-Methylheptadecanoic acid (anteiso-C18:0, ≥98%) provides definitive chromatographic resolution for GC-MS/LC-MS/MS calibration. • Specific metabolic conversion to 15-methylheptadecanoylcarnitine via FATP1 enables unambiguous β-oxidation tracking. • Depressed melting point (43.5-44.3°C vs. ~67-72°C stearic acid) supports membrane fluidity and cold-adaptation research. • Ambient global shipping; no dangerous goods classification ensures straightforward customs clearance.

Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
CAS No. 29709-08-8
Cat. No. B1622135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Methylheptadecanoic acid
CAS29709-08-8
Molecular FormulaC18H36O2
Molecular Weight284.5 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H36O2/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
InChIKeyMAFSBQRWNXDTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-Methylheptadecanoic Acid: Identity & Procurement


15-Methylheptadecanoic acid, also known as anteisostearic acid or anteiso-C18:0, is a saturated branched-chain fatty acid (BCFA) with a C18 backbone and a methyl branch at the antepenultimate (15th) carbon [1]. It belongs to the anteiso series of BCFAs, which are characterized by a sec-butyl terminal group [2]. This compound exists as a white solid at room temperature, with a predicted logP of approximately 8, reflecting its high hydrophobicity and extremely low water solubility [3]. It is classified as a long-chain fatty acid and is found as a primary metabolite in several organisms, including humans and marine sponges .

Lipidomics and branched-chain fatty acid (BCFA) profiling workflows
Membrane biophysics and cold-adaptation research requiring anteiso branching
Analytical standard for GC/LC-MS identification and quantification of anteiso-BCFA

Why Substitution Fails for 15-Methylheptadecanoic Acid


Substituting 15-methylheptadecanoic acid with a straight-chain saturated fatty acid (e.g., stearic acid) or an iso-branched analog (e.g., 16-methylheptadecanoic acid) can fundamentally alter experimental outcomes. The specific location and stereochemistry of the anteiso methyl branch confer distinct physicochemical properties—such as a depressed melting point relative to linear C18 acids and unique molecular packing behavior in lipid bilayers [1]. Furthermore, the anteiso branching pattern dictates specific metabolic processing, including its unique conversion to 15-methylheptadecanoylcarnitine via FATP1 transport and subsequent β-oxidation, a pathway not shared by straight-chain or iso-branched counterparts [2]. As a result, substituting this compound without verifying its specific structural and biological differentiation will compromise the validity of assays reliant on its precise biophysical or metabolic signature.

Straight-chain stearic acid (C18:0) exhibits higher melting point and distinct crystalline packing, altering phase behavior in lipid assemblies.

Iso-branched 16-methylheptadecanoic acid differs in membrane packing geometry; the anteiso methyl branch location is critical for bilayer fluidity modulation.

Metabolic conversion to acylcarnitines is anteiso-specific; use of iso or linear analogs produces different carnitine derivatives, compromising metabolomic tracer accuracy.

15-Methylheptadecanoic Acid vs. Analogs: Key Differences


Melting Point: Anteiso-BCFA vs. Stearic Acid

The melting point of 15-methylheptadecanoic acid is significantly lower than that of its straight-chain analog, stearic acid (C18:0), due to the disruptive effect of the anteiso methyl branch on crystalline packing. This property is critical for applications requiring lower-temperature fluidity or for formulating materials with specific thermal profiles [1].

Melting Point Comparison
Cross-study
43.5–44.3 °C (anteiso C18:0) vs 67–72 °C (stearic acid); ~25 °C lower.
Supports low-temperature fluidity and cold-adaptation formulation studies.
Purified crystalline solid; literature values for stearic acid.
Physical Chemistry Lipidology Material Science

Membrane Packing: Anteiso vs. Iso-BCFA and Linear Chains

In a defined biological membrane model, anteiso-branched fatty acids (such as 15-methylheptadecanoic acid) mimic the packing properties of cis-monounsaturated fatty acids, leading to increased bilayer fluidity compared to straight-chain saturated fatty acids and distinct lipid regulation behavior compared to iso-branched fatty acids [1]. This is corroborated by atomistic simulations showing that increasing the straight-chain fatty acid content in BCFA-containing bilayers results in bilayer thickening, higher viscosity, and increased bending modulus, quantitatively demonstrating the fluidizing effect of BCFAs [2].

Membrane Packing Behavior
Class-level
Anteiso-BCFA mimics cis-monounsaturated fatty acid packing; in silico bending modulus difference ~15.7 kBT between ordered/disordered phases with n16:0 content variation.
Supports membrane fluidity and lipid raft studies; model-specific review required.
Class-level inference from A. laidlawii and atomistic simulations; direct experimental validation advised.
Biophysics Membrane Biology Lipidomics

Acylcarnitine Pathway Integration

15-Methylheptadecanoic acid is not a generic fatty acid; it undergoes a specific and well-defined metabolic conversion. It is transported into cells via the long-chain fatty acid transport protein 1 (FATP1) and subsequently converted to its unique acyl-CoA derivative, 15-methylheptadecanoyl-CoA, by long-chain fatty-acid CoA ligase 1. This derivative is then specifically processed to form 15-methylheptadecanoylcarnitine for mitochondrial import and beta-oxidation [1]. This contrasts with straight-chain fatty acids which form corresponding straight-chain acylcarnitines (e.g., stearoylcarnitine) and iso-branched fatty acids which follow distinct catabolic routes.

Acylcarnitine Pathway
Pathway context
Specific conversion to 15-methylheptadecanoylcarnitine via FATP1 transport and carnitine O-palmitoyltransferase; distinct from stearoylcarnitine and iso-acylcarnitines.
Enables targeted metabolomics and tracer studies for anteiso-BCFA metabolism.
Qualitative mass spectrometry differentiation; supports biomarker validation workflows.
Metabolomics Mitochondrial Biology Biomarker Discovery

High-Purity Standard for BCFA Quantification

15-Methylheptadecanoic acid is commercially available as an analytical standard (≥99% purity) specifically for use as a reference material in the identification and quantification of fatty acids . Its unique anteiso structure provides a distinct retention time and mass spectrum compared to other C18 isomers (e.g., stearic acid, iso-stearic acid), enabling precise calibration and validation in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) workflows.

Analytical Standard
Data to verify
Offered as analytical standard with purity ≥99% (vendor specification); distinct chromatographic retention and mass spectral pattern due to anteiso branching.
Supports method calibration for BCFA profiling in GC/LC-MS workflows.
Supplier data; independent verification of purity and isomer identity recommended.
Analytical Chemistry Lipidomics Quality Control

Application Scenarios for 15-Methylheptadecanoic Acid


Membrane Biophysics & Lipid Raft Studies

Researchers studying the influence of lipid acyl chain structure on membrane order and phase behavior should utilize 15-methylheptadecanoic acid. Its anteiso branching geometry reduces bilayer ordering and increases fluidity compared to straight-chain saturated fatty acids, as demonstrated by its ability to mimic cis-monounsaturated fatty acids in membrane packing [1]. The quantitative effects on bilayer thickness and bending modulus, observed in silico with BCFA-containing systems, provide a framework for interpreting experimental data where precise control over membrane physical properties is required [2].

Metabolomics & Biomarker Validation for Anteiso-BCFA

This compound is an indispensable analytical standard for targeted metabolomics studies focused on branched-chain fatty acid metabolism. Its defined conversion to 15-methylheptadecanoylcarnitine via the FATP1 transport system and subsequent mitochondrial import provides a specific metabolic fingerprint [3]. Laboratories should use the high-purity reference standard (≥99%) to calibrate GC-MS or LC-MS/MS methods for the accurate quantification of anteiso-BCFAs and their acyl-CoA/acylcarnitine derivatives in biological matrices .

Low-Temperature Lipid Formulations & Cold Adaptation

The significantly depressed melting point of 15-methylheptadecanoic acid (43.5–44.3 °C) compared to stearic acid (~67–72 °C) makes it a valuable component for formulating lipid-based materials requiring enhanced low-temperature fluidity [4]. This property is particularly relevant for studies of bacterial cold adaptation, where anteiso-branched fatty acids (such as anteiso-C15:0 and anteiso-C17:0) are known to be critical for maintaining membrane fluidity and ensuring growth at low temperatures [5].

Synthesis of Acylcarnitine & Lipid Derivatives

As a well-characterized primary metabolite, 15-methylheptadecanoic acid serves as a precursor for the synthesis of specific acylcarnitines (e.g., 15-methylheptadecanoylcarnitine) and other lipid derivatives [3]. These derivatives are essential for studying mitochondrial fatty acid oxidation disorders or for use as internal standards in clinical metabolomics assays. The high-purity material ensures that downstream synthetic products are free from interfering isomers, such as iso-stearic acid derivatives.

Application
Selection Property
Validation Focus
Membrane biophysics studies
Anteiso branching geometry
Membrane fluidity and phase behavior assays
Metabolomics & BCFA validation
Specific conversion to 15-methylheptadecanoylcarnitine
Distinct chromatographic and MS detection
Low-temperature lipid formulations
Melting point depression (anteiso branch)
Thermal analysis (DSC) and cold-adaptation assays
Acylcarnitine synthesis
Anteiso identity and purity
Synthetic product confirmation (NMR, MS)

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